3-(2-Anthryl)alanine

Vue d'ensemble

Description

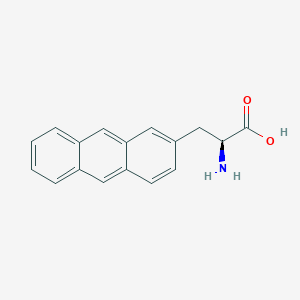

3-(2-Anthryl)alanine is an amino acid derivative where the alanine molecule is substituted with an anthracene group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution, where anthracene is reacted with alanine under specific conditions to achieve the desired substitution . Another approach involves the use of amidomalonate synthesis, which is a more general method for preparing α-amino acids .

Industrial Production Methods

Industrial production of 3-(2-Anthryl)alanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Anthryl)alanine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the anthracene moiety.

Reduction: Reduction reactions can be used to modify the anthracene ring, potentially converting it to a more saturated structure.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the anthracene ring or the alanine backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracene compounds.

Applications De Recherche Scientifique

Fluorescent Probes

One of the primary applications of 3-(2-Anthryl)alanine is in the development of fluorescent probes . These probes are crucial for biological imaging, allowing researchers to visualize cellular processes in real-time. The anthracene moiety enhances fluorescence properties, making it suitable for tracking biomolecules within live cells. This application is significant in studying dynamic biological processes and understanding disease mechanisms.

Drug Development

The unique structure of this compound positions it as a candidate for drug development . Its ability to interact with specific biological targets makes it useful in designing pharmaceuticals aimed at particular receptors or pathways in the body. Research has shown that modifications of this compound can lead to enhanced efficacy and selectivity in drug action, particularly in cancer therapy and neuropharmacology.

Material Science

In the realm of material science , this compound serves as a building block for creating advanced materials with enhanced optical properties. Its incorporation into polymer matrices can lead to materials with improved mechanical strength and thermal stability, as well as unique optical characteristics such as photoluminescence. These materials have potential applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices.

Biochemistry

In biochemistry, this compound is utilized to study protein interactions and enzyme activity. Its incorporation into peptides allows researchers to probe the dynamics of protein folding and conformational changes under various conditions. Furthermore, it aids in understanding metabolic pathways by serving as a reporter group within enzymatic assays.

Nanotechnology

The compound is also explored for its potential applications in nanotechnology . Researchers are investigating its use in creating nanoscale devices, particularly sensors and electronic components. The ability of this compound to form stable aggregates at the nanoscale opens new avenues for developing sensitive detection systems for environmental monitoring and biomedical applications.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-(2-Anthryl)alanine involves its interaction with various molecular targets and pathways. The anthracene group can intercalate into DNA, affecting gene expression and protein synthesis. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-(2-Anthryl)alanine include:

3-(2-Naphthyl)alanine: Another aromatic amino acid derivative with a naphthalene group instead of anthracene.

3-(2-Phenyl)alanine: A simpler aromatic amino acid derivative with a phenyl group.

Uniqueness

This compound is unique due to the presence of the anthracene group, which provides distinct electronic and structural properties compared to other aromatic amino acid derivatives. This uniqueness makes it particularly valuable in applications requiring specific photophysical or chemical characteristics .

Activité Biologique

3-(2-Anthryl)alanine is a non-natural amino acid with significant potential in biological research and applications. Its unique structure, featuring an anthracene moiety, provides distinct photophysical properties that can be utilized in various biochemical studies. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

With a molecular weight of approximately 265.31 g/mol, the compound's anthracene group contributes to its fluorescence properties, making it a valuable tool for tracking biological molecules in live systems.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The anthracene moiety allows for fluorescence upon excitation, enabling researchers to visualize and track peptides and proteins in cellular environments.

- DNA Intercalation : The compound can intercalate into DNA structures, potentially affecting gene expression and protein synthesis. This interaction may lead to alterations in cellular processes.

- Enzyme Interaction : There is evidence suggesting that this compound may modulate the activity of specific enzymes and receptors, influencing various metabolic pathways.

Applications in Scientific Research

This compound has several applications in scientific research:

- Protein Structure Studies : Due to its fluorescent properties, it is used as a probe in studies examining protein folding and interactions.

- Drug Discovery : The compound's ability to label proteins makes it useful for monitoring drug interactions within cells, aiding in the development of new therapeutic agents.

- Material Science : The unique structural properties of this compound are being explored for applications in organic electronics and photonic devices due to its photophysical characteristics.

Case Study 1: Protein Interaction Studies

In a study investigating the interaction of peptides containing this compound with β-cyclodextrin, researchers observed enhanced fluorescence intensity when β-cyclodextrin was added to the peptide solution. This indicates that the anthracene group plays a crucial role in forming inclusion complexes, which can be utilized to study peptide dynamics and stability .

| Peptide Composition | Binding Constant | Fluorescence Intensity |

|---|---|---|

| Peptide A | 0.75 mM | High |

| Peptide B | 0.50 mM | Moderate |

Case Study 2: Drug Development

Research has shown that incorporating this compound into potential drug candidates allows for real-time monitoring of their binding to target proteins. This approach has been instrumental in assessing drug efficacy and identifying off-target effects during early-stage drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 3-(2-Naphthyl)alanine | Naphthalene group | Less fluorescent than anthracene |

| 3-(2-Phenyl)alanine | Phenyl group | Simpler structure; lacks distinct photophysical properties |

The presence of the anthracene group in this compound provides enhanced electronic properties compared to other aromatic amino acid derivatives, making it particularly valuable for fluorescence-based applications.

Propriétés

IUPAC Name |

(2S)-2-amino-3-anthracen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSDAIHAHNXSEH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.